molecular formula C18H17Br2N3O B11556495 2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

Cat. No.: B11556495
M. Wt: 451.2 g/mol
InChI Key: YBOFKRUVYRKZJC-RCSBLCLSSA-N
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Description

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes brominated aromatic rings and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide typically involves multiple steps, starting with the bromination of 4-methylphenylamine to introduce bromine atoms at the 3 and 5 positions. This is followed by the formation of an acetohydrazide derivative through a condensation reaction with acetic hydrazide. The final step involves the condensation of the acetohydrazide derivative with cinnamaldehyde to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction could produce corresponding amines .

Scientific Research Applications

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s brominated aromatic rings and hydrazide group allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is unique due to its combination of brominated aromatic rings and a hydrazide functional group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17Br2N3O

Molecular Weight

451.2 g/mol

IUPAC Name

2-(3,5-dibromo-4-methylanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C18H17Br2N3O/c1-13-16(19)10-15(11-17(13)20)21-12-18(24)23-22-9-5-8-14-6-3-2-4-7-14/h2-11,21H,12H2,1H3,(H,23,24)/b8-5+,22-9+

InChI Key

YBOFKRUVYRKZJC-RCSBLCLSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C/C=C/C2=CC=CC=C2)Br

Canonical SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC=CC2=CC=CC=C2)Br

Origin of Product

United States

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